4-butoxy-N-(3-hydroxyphenyl)benzamide
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Overview
Description
4-butoxy-N-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C17H19NO3 It is a benzamide derivative characterized by the presence of a butoxy group at the para position and a hydroxyphenyl group at the meta position on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-hydroxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzoic acid and 3-aminophenol.
Amidation Reaction: The 4-butoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine (Et3N) to form this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-butoxy-N-(3-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-hydroxyphenyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.
4-ethoxy-N-(3-hydroxyphenyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group.
4-propoxy-N-(3-hydroxyphenyl)benzamide: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
4-butoxy-N-(3-hydroxyphenyl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and interaction with biological targets. The length of the butoxy chain can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.
Properties
IUPAC Name |
4-butoxy-N-(3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)18-14-5-4-6-15(19)12-14/h4-10,12,19H,2-3,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSCVGOZNKCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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